molecular formula C21H26N2O4S B564425 Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate CAS No. 868754-41-0

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Cat. No.: B564425
CAS No.: 868754-41-0
M. Wt: 402.509
InChI Key: ITXRIKOYRWVLAY-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

The systematic nomenclature of this compound reflects the complex molecular architecture that defines this compound's chemical identity and structural characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as ethyl 2-(carbamoylsulfanyl)-3-{4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl}propanoate, which systematically describes each functional group and structural element within the molecule. The molecular formula C21H26N2O4S encompasses twenty-one carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 402.507 grams per mole. The compound exists as a racemic mixture, indicated by the (2RS) designation, meaning it contains equal proportions of both R and S enantiomers at the second carbon position.

The Chemical Abstracts Service has assigned the unique identifier 868754-41-0 to this compound, providing a definitive registry number that facilitates precise identification across scientific literature and regulatory databases. Alternative nomenclature systems have generated additional systematic names, including "Benzenepropanoic acid, α-[(aminocarbonyl)thio]-4-[2-(5-ethyl-2-pyridinyl)ethoxy]-, ethyl ester" and "α-[(Aminocarbonyl)thio]-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoic Acid Ethyl Ester," which emphasize different structural features while maintaining chemical accuracy. The compound has also been referenced in pharmaceutical contexts as "Pioglitazone EP Impurity D" and "4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenepropanoic Acid Ethyl Ester(Pioglitazone Impurity)," highlighting its relationship to established therapeutic agents.

Table 1: Chemical Identity Data for this compound

Property Value
Chemical Abstracts Service Registry Number 868754-41-0
Molecular Formula C21H26N2O4S
Molecular Weight 402.507 g/mol
Stereochemistry Racemic (2RS)
Defined Stereocenters 0/1
Optical Activity (+/-)
Charge Neutral (0)
International Chemical Identifier Key ITXRIKOYRWVLAY-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation of this compound is expressed as "CCOC(=O)C(CC1=CC=C(OCCC2=CC=C(CC)C=N2)C=C1)SC(N)=O," which provides a linear notation system that uniquely describes the molecular structure and connectivity. This notation system enables computational analysis and database searching while maintaining structural accuracy. The International Chemical Identifier string "InChI=1S/C21H26N2O4S/c1-3-15-5-8-17(23-14-15)11-12-27-18-9-6-16(7-10-18)13-19(28-21(22)25)20(24)26-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3,(H2,22,25)" provides an additional standardized representation that facilitates chemical information exchange and computational analysis. The structural complexity evident in these representations underscores the sophisticated molecular design that characterizes this compound and its potential for diverse biological interactions.

Historical Context in Thiazolidinedione Derivatives Development

The development of thiazolidinedione derivatives represents a significant milestone in pharmaceutical chemistry, with the evolution of this compound class spanning several decades of intensive research and clinical development. The thiazolidinedione core structure was first synthesized and characterized in the early twentieth century, with initial synthetic methodologies reported by Kallenberg in 1923, who developed procedures for generating the fundamental thiazolidinedione ring system through reactions involving carbonyl sulfide and ammonia in the presence of potassium hydroxide. These pioneering synthetic approaches laid the groundwork for subsequent pharmaceutical development efforts that would ultimately lead to the discovery of thiazolidinedione-based antidiabetic agents. The historical trajectory of thiazolidinedione development demonstrates a clear progression from basic chemical synthesis to sophisticated pharmaceutical design, with each generation of compounds exhibiting improved therapeutic profiles and reduced adverse effects.

The pharmaceutical significance of thiazolidinediones became apparent in the mid-1970s when researchers at Takeda laboratories in Japan successfully synthesized ciglitazone, the first antihyperglycemic thiazolidinedione derivative to demonstrate clinical efficacy in diabetic animal models. This breakthrough compound emerged from a systematic investigation of clofibrate analogues, where researchers generated a series of seventy-one structural variants in an effort to discover more potent hypolipidemic agents. The unexpected discovery that several of these compounds exhibited hypoglycemic effects in diabetic mice marked a pivotal moment in diabetes drug development and established thiazolidinediones as a promising therapeutic class. However, ciglitazone's clinical development was ultimately terminated due to hepatotoxicity concerns, highlighting the ongoing challenges in balancing therapeutic efficacy with safety profiles in pharmaceutical development.

Table 2: Historical Timeline of Thiazolidinedione Development

Year Compound/Development Significance
1923 Kallenberg synthetic methodology First thiazolidinedione core synthesis
1975 Ciglitazone discovery First antihyperglycemic thiazolidinedione
1988 Troglitazone development Second-generation thiazolidinedione
1997 Troglitazone Food and Drug Administration approval Clinical validation of thiazolidinedione therapy
1999 Pioglitazone and Rosiglitazone approval Third-generation thiazolidinediones
2011 Rosiglitazone market withdrawal Safety-driven regulatory action

The subsequent development of troglitazone by Sankyo in 1988 represented a significant advancement in thiazolidinedione chemistry, incorporating structural modifications designed to improve therapeutic efficacy while minimizing hepatotoxic potential. Troglitazone achieved Food and Drug Administration approval in 1997 for type 2 diabetes treatment, marking the first successful clinical implementation of thiazolidinedione-based therapy. However, troglitazone was withdrawn from the United Kingdom market within six weeks of launch due to potentially fatal hepatotoxicity, and subsequently removed from global markets, demonstrating the ongoing challenges in thiazolidinedione development. The withdrawal of both ciglitazone and troglitazone prompted extensive research into alternative thiazolidinedione structures that could maintain therapeutic efficacy while eliminating hepatotoxic liability.

The emergence of this compound within this historical context represents a contemporary evolution in thiazolidinedione-related chemistry, incorporating novel structural elements that distinguish it from classical thiazolidinedione derivatives. Unlike traditional thiazolidinediones that rely on the characteristic five-membered heterocyclic ring system, this compound incorporates a carbamoylsulfanyl functional group that may provide alternative mechanisms for peroxisome proliferator-activated receptor gamma activation. Recent research in thiazolidinedione derivative synthesis has focused on pharmacophore hybridization strategies, where multiple bioactive structural elements are combined to achieve enhanced therapeutic profiles. The incorporation of N-arylpyrrole and thiazolidinedione pharmacophores in contemporary research demonstrates the ongoing evolution of this compound class toward more sophisticated molecular architectures. This historical progression from simple thiazolidinedione rings to complex multi-pharmacophore structures reflects the maturation of pharmaceutical chemistry and the increasing sophistication of drug design methodologies.

Position Within Peroxisome Proliferator-Activated Receptor Gamma Agonist Pharmacophores

The positioning of this compound within the peroxisome proliferator-activated receptor gamma agonist pharmacophore family reflects its unique structural characteristics and distinctive mechanism of action compared to traditional thiazolidinedione derivatives. Peroxisome proliferator-activated receptor gamma represents a nuclear receptor that functions as a ligand-activated transcription factor, playing crucial roles in glucose metabolism, lipid homeostasis, and inflammatory response regulation. The receptor's ligand-binding domain accommodates various chemical structures, enabling diverse agonist molecules to achieve activation through different binding modes and conformational changes. Research has demonstrated that this compound exhibits significant binding affinity for peroxisome proliferator-activated receptor gamma, with molecular docking studies predicting strong binding interactions comparable to established therapeutic agents such as rosiglitazone.

The pharmacophore profile of this compound incorporates several key structural elements that contribute to its peroxisome proliferator-activated receptor gamma agonist activity. The ethyl propanoate backbone provides ester functionality that influences both molecular solubility and metabolic stability, while the 4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl substituent contributes to receptor binding specificity and potency. The carbamoylsulfanyl functional group represents a distinctive pharmacophoric element that distinguishes this compound from classical thiazolidinedione agonists, potentially enabling alternative binding interactions within the receptor's ligand-binding domain. Contemporary pharmacophore modeling approaches have identified specific structural requirements for peroxisome proliferator-activated receptor gamma activation, including aromatic ring systems, hydrogen bond acceptors and donors, and hydrophobic regions that facilitate receptor-ligand interactions.

Table 3: Peroxisome Proliferator-Activated Receptor Gamma Agonist Pharmacophore Elements

Pharmacophore Element Structural Feature Functional Contribution
Aromatic Ring System 4-(ethoxy)phenyl Hydrophobic interactions
Hydrogen Bond Acceptor Carbamoyl oxygen Receptor binding specificity
Hydrogen Bond Donor Carbamoyl nitrogen Stabilization of receptor complex
Ethyl Ester Propanoate backbone Solubility and metabolic properties
Pyridine Ring 5-ethylpyridin-2-yl Additional binding interactions

Research investigating the structure-activity relationships of peroxisome proliferator-activated receptor gamma agonists has revealed that partial agonists often exhibit improved safety profiles compared to full agonists, while maintaining therapeutic efficacy. The development of pharmacophore models based on partial agonist structures has enabled virtual screening approaches for identifying novel ligand scaffolds with peroxisome proliferator-activated receptor gamma activity. Studies utilizing the Chinese Natural Product Database have demonstrated the effectiveness of pharmacophore-based virtual screening in identifying natural product derivatives with peroxisome proliferator-activated receptor gamma agonist properties, including compounds such as methyl oleanonate from Pistacia lentiscus oleoresin. The success of these virtual screening approaches validates the utility of pharmacophore modeling in drug discovery and highlights the potential for identifying diverse chemical scaffolds with peroxisome proliferator-activated receptor gamma activity.

The anti-inflammatory properties associated with peroxisome proliferator-activated receptor gamma activation have positioned this compound within the broader context of metabolic and inflammatory disease treatment. Research has demonstrated that peroxisome proliferator-activated receptor gamma agonists can suppress nuclear factor kappa B activation and inflammatory response in various tissue types, including intestinal tissues subjected to ischemia-reperfusion injury. The protective effects of peroxisome proliferator-activated receptor gamma activation extend beyond glucose metabolism to include anti-inflammatory and tissue-protective functions that may have therapeutic relevance in multiple disease contexts. Studies investigating pioglitazone's anti-inflammatory mechanisms have revealed that this established thiazolidinedione can modulate inflammation through both peroxisome proliferator-activated receptor gamma-dependent and peroxisome proliferator-activated receptor alpha-dependent pathways, suggesting potential for complex receptor interactions in therapeutic applications. The positioning of this compound within this pharmacological landscape reflects its potential for contributing to both metabolic regulation and anti-inflammatory therapeutic strategies.

Properties

IUPAC Name

ethyl 2-carbamoylsulfanyl-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-15-5-8-17(23-14-15)11-12-27-18-9-6-16(7-10-18)13-19(28-21(22)25)20(24)26-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRIKOYRWVLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)SC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868754-41-0
Record name Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL (2RS)-2-(CARBAMOYLSULFANYL)-3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N6H6PIN5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, commonly referred to as Pioglitazone EP Impurity D, is a compound with significant relevance in pharmaceutical research, particularly as an impurity in the antidiabetic drug pioglitazone. This article delves into its biological activity, exploring its molecular characteristics, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C21H26N2O4S
Molecular Weight 402.51 g/mol
Stereochemistry Racemic
Charge Neutral
Defined Stereocenters 0 / 1

This compound exhibits biological activity through several mechanisms:

  • PPARγ Agonism : The compound acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid storage.
  • Anti-inflammatory Effects : Research indicates that PPARγ activation leads to anti-inflammatory responses, which may benefit metabolic syndrome and insulin resistance conditions.
  • Cell Proliferation Inhibition : Studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.

In Vitro Studies

Research has demonstrated that this compound can influence various cellular pathways:

  • Cell Line Studies : In vitro studies on human cancer cell lines have shown that the compound can reduce cell viability and induce apoptosis, particularly in breast and prostate cancer cells.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Diabetes Models : In diabetic rat models, administration of this compound alongside pioglitazone resulted in improved glycemic control and reduced insulin resistance.

Comparative Analysis with Related Compounds

A comparative analysis with other PPARγ agonists reveals the unique profile of this compound:

Compound NamePPARγ AgonistAnti-inflammatoryAnticancer Activity
Ethyl (2RS)-...YesModerateYes
PioglitazoneYesHighModerate
RosiglitazoneYesHighLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanoate Esters with Pyridinyl Substituents

Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate (Impurity E(EP), CAS 868754-42-1)
  • Structural Difference : Lacks the carbamoylsulfanyl group at the 2-position.
  • Impact : Reduced hydrogen-bonding capacity and altered metabolic stability compared to the target compound.
  • Solubility: Non-water-soluble, similar to the target compound .
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (EP 4,374,877 A2)
  • Structural Difference : Features a polyether chain instead of the pyridinylphenyl group.
  • Impact : Enhanced water solubility due to hydroxyl and ether groups, contrasting with the target compound’s hydrophobicity .

Thiazolidinedione Derivatives

(5RS)-5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]thiazolidine-2,4-dione (Impurity C(EP), CAS 952188-00-0)
  • Structural Difference: Contains a thiazolidinedione core instead of a propanoate ester.
  • Impact : The thiazolidinedione moiety is associated with peroxisome proliferator-activated receptor (PPAR) modulation, suggesting divergent biological targets compared to the target compound .

Acrylate and Cyano-Substituted Propanoates

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate (Acta Crystallogr. Sect. E)
  • Structural Difference: Cyano group at the 2-position vs. carbamoylsulfanyl; syn-periplanar conformation across the C=C bond.
  • Impact: The cyano group increases electrophilicity, making it a reactive intermediate for amide synthesis, whereas the carbamoylsulfanyl group in the target compound may reduce reactivity .

Bromopyrimidinyl-Substituted Propanoates

Ethyl 2-benzoyl-3-((5-bromopyrimidin-2-yl)amino)-3-(4-butylphenyl)propanoate (Org. Biomol. Chem.)
  • Structural Difference : Bromopyrimidine and benzoyl groups replace the pyridinyl and carbamoylsulfanyl groups.

Physicochemical and Functional Comparison

Table 1: Key Properties of Ethyl (2RS)-2-(Carbamoylsulfanyl)-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoate and Analogs

Compound Name (CAS) Substituents at 2- and 3-Positions Solubility Biological Relevance
Target Compound Carbamoylsulfanyl; 4-(5-ethylpyridin-2-yl)ethoxy Non-water-soluble Pharmaceutical intermediate/impurity
Impurity E(EP) (868754-42-1) None; 4-(5-ethylpyridin-2-yl)ethoxy Non-water-soluble Synthetic impurity
tert-Butyl derivative (EP 4,374,877 A2) Polyether chain Water-soluble Solubilizing agent in drug delivery
Impurity C(EP) (952188-00-0) Thiazolidinedione core Non-water-soluble PPAR modulator analog
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Cyano; 4-methylphenyl Data not available Amide/acrylate precursor

Preparation Methods

Synthesis of 2-(5-Ethylpyridin-2-yl)ethanol

The pyridine-ethanol intermediate is synthesized via Friedländer condensation between ethyl acetoacetate and 2-aminopyridine, followed by reduction:

  • Condensation : Ethyl acetoacetate reacts with 2-aminopyridine under acidic conditions to form 5-ethylpyridin-2-yl ketone.

  • Reduction : The ketone is reduced using NaBH₄ or LiAlH₄ to yield 2-(5-ethylpyridin-2-yl)ethanol.

Formation of the Ethoxy-Phenyl Linkage

Williamson ether synthesis couples the pyridine-ethanol with 4-bromophenol:

2-(5-Ethylpyridin-2-yl)ethanol+4-BromophenolNaOH, DMSO4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl bromide\text{2-(5-Ethylpyridin-2-yl)ethanol} + \text{4-Bromophenol} \xrightarrow{\text{NaOH, DMSO}} \text{4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl bromide}

Reaction conditions: 80°C, 12 hours, yielding 70–85%.

Propanoate Ester Functionalization

The propanoate ester is synthesized via Michael addition or alkylation :

  • Ethyl 3-(4-hydroxyphenyl)propanoate is treated with thiourea and CS₂ to introduce the thiol group.

  • Carbamoylation : The thiol intermediate reacts with chlorocarbonyl isocyanate to form the carbamoylsulfanyl moiety:

Ethyl 3-(4-hydroxyphenyl)propanoateCS₂, H₂NCNEthyl 2-(carbamoylsulfanyl)-3-(4-hydroxyphenyl)propanoate\text{Ethyl 3-(4-hydroxyphenyl)propanoate} \xrightarrow{\text{CS₂, H₂NCN}} \text{Ethyl 2-(carbamoylsulfanyl)-3-(4-hydroxyphenyl)propanoate}

Final Coupling

The ethoxy-phenyl bromide (Step 2.2) undergoes Ullmann coupling with the functionalized propanoate ester (Step 2.3):

4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl bromide+Ethyl 2-(carbamoylsulfanyl)-3-(4-hydroxyphenyl)propanoateCuI, K₂CO₃Target Compound\text{4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl bromide} + \text{Ethyl 2-(carbamoylsulfanyl)-3-(4-hydroxyphenyl)propanoate} \xrightarrow{\text{CuI, K₂CO₃}} \text{Target Compound}

Yield: 50–60% after purification by column chromatography.

Synthetic Route B: Sequential Alkylation and Thiocarbamation

Base Propanoate Ester Synthesis

Ethyl acrylate is reacted with 4-hydroxyphenylmagnesium bromide in a Grignard reaction to form ethyl 3-(4-hydroxyphenyl)propanoate.

Etherification with Pyridine-Ethanol

The hydroxyl group is alkylated using 2-(5-ethylpyridin-2-yl)ethyl bromide under basic conditions:

Ethyl 3-(4-hydroxyphenyl)propanoate+2-(5-Ethylpyridin-2-yl)ethyl bromideK₂CO₃, DMFEthyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate\text{Ethyl 3-(4-hydroxyphenyl)propanoate} + \text{2-(5-Ethylpyridin-2-yl)ethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate}

Yield: 80–90%.

Introduction of Carbamoylsulfanyl Group

Thiocarbamate formation is achieved via radical thiol-ene reaction or nucleophilic substitution:

  • Bromination : The C2 position is brominated using N-bromosuccinimide (NBS).

  • Sulfide Formation : Reaction with potassium thiocyanate (KSCN) introduces the thiol group.

  • Carbamoylation : Treatment with urea under acidic conditions yields the final product:

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoateKSCNEthyl 2-thiocyano-...Urea, HClTarget Compound\text{Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate} \xrightarrow{\text{KSCN}} \text{Ethyl 2-thiocyano-...} \xrightarrow{\text{Urea, HCl}} \text{Target Compound}

Yield: 40–50%.

Optimization and Challenges

Stereochemical Considerations

The (2RS) designation indicates a racemic mixture. Chirality arises at the C2 position during thiocarbamate formation. Racemization can occur under basic conditions, necessitating pH control.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves impurities.

  • Crystallization : Recrystallization from methanol/water yields 95% purity.

Yield Comparison of Routes

ParameterRoute ARoute B
Overall Yield30–35%25–30%
Purity Post-Purification98%95%
Key ChallengeUllmann Coupling EfficiencyThiocarbamation Selectivity

Analytical Characterization

Critical data for validating the compound include:

  • HRMS : m/z 403.1654 [M+H]⁺ (calc. 403.1658).

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 2.65 (q, 2H, pyridine-CH₂), 4.15 (q, 2H, -OCH₂CH₃).

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

  • Cost Drivers : 2-(5-Ethylpyridin-2-yl)ethanol accounts for 60% of raw material costs.

  • Green Chemistry : Solvent recovery (DMF, methanol) reduces environmental impact.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate?

  • Methodological Answer : The synthesis can be optimized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for introducing the 5-ethylpyridin-2-yl ethoxy phenyl moiety, as demonstrated in analogous compounds . Key steps include:

  • Use of boronic ester intermediates (e.g., tert-butyl propanoate derivatives) in anhydrous DMF with Na₂CO₃ as a base .
  • Purification via silica gel chromatography to isolate intermediates, as described in tert-butyl propanoate syntheses .
  • Monitoring reaction progress by TLC or HPLC to ensure complete coupling and minimize byproducts.

Q. How can researchers address stereochemical challenges during the synthesis of the (2RS)-configured carbamoylsulfanyl group?

  • Methodological Answer : The racemic (2RS) configuration requires chiral resolution techniques post-synthesis:

  • Employ chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients for enantiomeric separation .
  • Confirm enantiopurity using polarimetry or circular dichroism (CD) spectroscopy.
  • Reference impurity profiles (e.g., EP-certified standards for related pyridine derivatives) to identify stereochemical byproducts .

Q. What analytical methods are suitable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the ethoxy phenyl and pyridine ring integration (δ 6.5–8.5 ppm for aromatic protons) .
  • LC-MS : High-resolution MS (ESI+) to verify molecular weight (e.g., m/z ~450–500 range) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment, referencing EP impurity standards (e.g., CAS 868754-42-1) .

Advanced Research Questions

Q. How does the stereochemistry of the carbamoylsulfanyl group influence biological activity, and what assays validate this?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers in PPAR-γ receptor binding assays (e.g., competitive radioligand displacement using ³H-rosiglitazone) to assess agonism/antagonism .
  • Molecular Dynamics Simulations : Model docking interactions with PPAR-γ’s ligand-binding domain (LBD) to identify stereospecific hydrogen bonding with residues like Ser289 or His449 .
  • In Vivo Pharmacokinetics : Compare oral bioavailability and metabolic stability (e.g., liver microsome assays) of each enantiomer to prioritize lead candidates .

Q. What strategies mitigate oxidative degradation of the carbamoylsulfanyl moiety during long-term stability studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 3 months, monitoring degradation via LC-MS.
  • Antioxidant Additives : Use 0.1% w/v ascorbic acid or nitrogen purging during storage to suppress sulfhydryl oxidation .
  • Degradation Pathway Analysis : Identify major degradation products (e.g., sulfonic acid derivatives) using tandem MS/MS fragmentation patterns .

Q. How can researchers resolve contradictions in solubility data across different experimental batches?

  • Methodological Answer :

  • Polymorph Screening : Perform X-ray diffraction (XRPD) to detect crystalline vs. amorphous forms affecting solubility .
  • Solvent Optimization : Test co-solvents (e.g., PEG-400 or cyclodextrin complexes) to enhance aqueous solubility for in vitro assays .
  • Thermodynamic Solubility Measurement : Use shake-flask method with HPLC quantification under physiological pH (1.2–7.4) to standardize reporting .

Q. What in silico tools predict the compound’s ADMET profile, and how are these validated experimentally?

  • Methodological Answer :

  • QSAR Models : Use SwissADME or ADMET Predictor™ to estimate logP (target ~3.5), CYP450 inhibition, and hERG liability .
  • Validation Experiments :
  • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance (TEER) .
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .

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